molecular formula C22H33N7O7S B12295030 L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12295030
M. Wt: 539.6 g/mol
InChI Key: GMJWAEBOPBLHBW-UHFFFAOYSA-N
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Description

L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound that plays a significant role in various biological processes. It is a derivative of L-arginine, an amino acid that is crucial for protein synthesis and various metabolic functions in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis, which involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to enhance nitric oxide production, which leads to vasodilation and improved blood flow. Additionally, it modulates the activity of enzymes and receptors involved in immune response and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to modulate nitric oxide production and immune response sets it apart from other similar compounds .

Properties

Molecular Formula

C22H33N7O7S

Molecular Weight

539.6 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

GMJWAEBOPBLHBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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